N-(3-乙酰基-4-(2,3-二羟基丙氧基)苯基)丁酰胺

描述

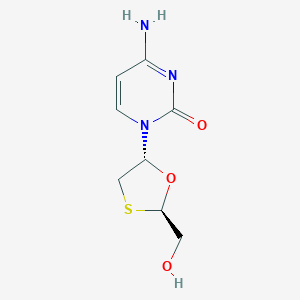

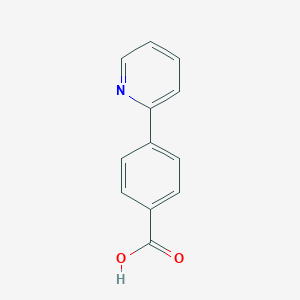

“N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is a chemical compound with the molecular formula C15H21NO5 . It is also known by its CAS number 96480-91-0 . This compound contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .

Synthesis Analysis

The R-Enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy . The synthesis involved a Friedel-Crafts reaction of the compound with acetyl chloride in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is characterized by a molecular weight of 295.331 Da and a monoisotopic mass of 295.141968 Da . The structure contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .Chemical Reactions Analysis

The synthesis of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .科学研究应用

心血管研究

外消旋去(异丙基氨基)醋丁洛尔二醇: 主要因其在心血管研究中的意义而闻名。 作为醋丁洛尔的杂质 ,一种众所周知的β受体阻滞剂,它被用于研究与心血管疾病相关的药物相互作用和副作用。 研究集中在其对映异构体选择性合成上,这对于理解β受体阻滞剂的药效动力学和药代动力学至关重要 .

对映异构体选择性合成研究

该化合物在β受体拮抗剂对映异构体选择性合成中发挥着重要作用。 它作为一种模型,用于研究从廉价起始原料合成对映体纯化合物的过程,这对于开发具有成本效益的药物至关重要 .

药代动力学和药效动力学

涉及外消旋去(异丙基氨基)醋丁洛尔二醇的研究有助于理解对映异构体的不同药代动力学和药效动力学特征。 这项研究对于开发更有效、更安全的β受体阻滞剂至关重要 .

手性药物开发

该化合物用于手性药物的开发,由于其靶向作用和减少的副作用,手性药物在临床环境中越来越受欢迎。 对其研究有助于设计手性药物分子的合成途径 .

β-肾上腺素受体阻滞剂研究

作为一种β-肾上腺素受体阻滞剂,外消旋去(异丙基氨基)醋丁洛尔二醇被用于研究,以探索其在高血压和心律失常的传统应用之外的新治疗应用 .

分子模拟

该化合物的结构被用于分子模拟研究,以预测新β受体阻滞剂在合成前的行为。 这有助于在分子水平上理解药物-受体相互作用 .

生物利用度研究的参考标准

外消旋去(异丙基氨基)醋丁洛尔二醇: 在醋丁洛尔及其代谢物的生物利用度研究中用作参考标准。 这项研究对于确定β受体阻滞剂的剂量和疗效至关重要 .

作用机制

Target of Action

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, also known as rac Des(isopropylamino) Acebutolol Diol, is a β-receptor antagonist . Its primary targets are the β-adrenergic receptors, which play a crucial role in the regulation of heart function .

Mode of Action

This compound interacts with β-adrenergic receptors, blocking their activity . This blocking action prevents the binding of adrenaline and noradrenaline to these receptors, thereby inhibiting the typical responses triggered by these hormones, such as increased heart rate and blood pressure .

Biochemical Pathways

The compound’s action primarily affects the adrenergic signaling pathway. By blocking β-adrenergic receptors, it disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This disruption can lead to downstream effects such as reduced heart rate and lower blood pressure .

Pharmacokinetics

Like other β-blockers, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability may be influenced by factors such as its formulation, the patient’s physiological state, and potential interactions with other drugs .

Result of Action

The primary molecular effect of this compound is the inhibition of β-adrenergic receptor activity. On a cellular level, this leads to a decrease in the heart’s contractility and rate, reducing the overall workload of the heart . Clinically, this can result in lower blood pressure and a reduced risk of heart-related complications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its absorption, distribution, metabolism, and excretion, potentially altering its effectiveness . Additionally, physiological factors such as the patient’s age, health status, and genetic makeup can also affect the compound’s action .

属性

IUPAC Name |

N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQWBNBPVIGMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96480-91-0 | |

| Record name | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

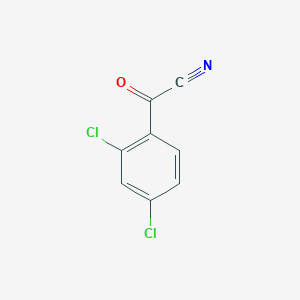

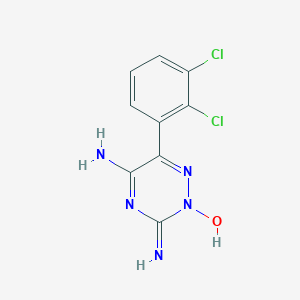

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)